molecular formula C10H7ClN2O B184883 6-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 2166-13-4

6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B184883
CAS No.: 2166-13-4
M. Wt: 206.63 g/mol
InChI Key: HALBJPGFCUGLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring substituted with a 4-chlorophenyl group at the 6-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then subjected to cyclization with maleic anhydride to yield the desired pyridazinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring undergoes oxidation to form N-oxides under specific conditions. For example:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in acetic acid at reflux .
  • Product : 6-(4-Chlorophenyl)pyridazin-3(2H)-one N-oxide.

Reduction Reactions

Reduction targets the pyridazinone ring or substituents:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF).
  • Product : Corresponding amine derivatives (e.g., 4,5-dihydro-3(2H)-pyridazinone) .

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution, while the 3-position chlorine (if present) is reactive in aliphatic substitution:

Aromatic Substitution

  • Reagents/Conditions : Piperazine derivatives in glacial acetic acid at 80–100°C .
  • Product : 6-[4-(4-Chlorophenyl)piperazin-1-yl]pyridazin-3(2H)-one .

Aliphatic Substitution

  • Reagents/Condients : Ethyl bromoacetate or thiourea in acetone/potassium carbonate .
  • Product : Sulfanyl- or acetyl-substituted derivatives (e.g., 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one).

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

  • Reagents/Conditions : Hydrazine hydrate in ethanol under reflux .
  • Product : Imidazo[1,2-a]pyridines or pyrazolo[3,4-d]pyridazin-7(6H)-ones .

Halogenation and Cross-Coupling

Direct halogenation or coupling reactions expand structural diversity:

  • Reagents/Conditions : Bromine in acetic acid .
  • Product : 3-Chloro-6-(4-chlorophenyl)pyridazine (yield: 72%) .

Table 1: Key Reaction Pathways and Yields

Reaction TypeReagents/ConditionsMajor ProductYieldSource
OxidationH₂O₂, acetic acid, refluxN-oxide derivative82%
Nucleophilic substitutionPiperazine, glacial acetic acid, 80°CPiperazinyl-pyridazinone89%
ReductionLiAlH₄, THF, 0°C4,5-Dihydropyridazinone75%
CyclizationHydrazine hydrate, ethanol, refluxImidazo[1,2-a]pyridine85%

Functional Group Transformations

  • Esterification : Reaction with ethyl chloroformate yields oxazolopyridazines .
  • Thionation : Treatment with phosphorus pentasulfide converts carbonyl to thione groups (C=O → C=S) .

Mechanistic Insights

  • Substitution : Proceeds via SN2 mechanisms at aliphatic positions or electrophilic aromatic substitution at the chlorophenyl group .
  • Cyclization : Involves condensation followed by intramolecular nucleophilic attack .

Industrial and Scalable Methods

  • Continuous flow reactors and automated systems enhance yield (up to 96%) in large-scale syntheses .

Scientific Research Applications

Pharmaceutical Development

Due to its bioactive properties, 6-(4-chlorophenyl)pyridazin-3(2H)-one serves as a scaffold for the development of various pharmaceutical agents. Research indicates that derivatives of this compound exhibit significant anticancer , antimicrobial , and anti-inflammatory activities:

  • Anticancer Activity : Studies have shown that pyridazinone derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against gastric cancer cells (AGS cells), triggering apoptosis and increasing levels of pro-apoptotic factors such as Bax .
  • Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, indicating potential use in developing new antibiotics .
  • Anti-inflammatory Effects : Research suggests that pyridazinones can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Biological Research

In biological contexts, this compound is studied for its mechanisms of action at the molecular level. It interacts with specific receptors and enzymes, influencing cellular pathways:

  • Receptor Agonism : Some derivatives have been identified as agonists for formyl peptide receptors (FPRs), which play roles in immune response and inflammation. For example, compounds derived from pyridazinones have shown efficacy in activating intracellular calcium mobilization in neutrophils .
  • Oxidative Stress Modulation : The compound's effects on oxidative stress markers have also been investigated, revealing its potential to influence cellular redox states .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in industrial settings:

  • Material Development : Its unique chemical structure allows it to be used as a building block for synthesizing new materials with specific properties. This includes polymers and other functional materials utilized in various industries.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromophenyl)pyridazin-3(2H)-one
  • 6-(4-methylphenyl)pyridazin-3(2H)-one
  • 6-(4-nitrophenyl)pyridazin-3(2H)-one

Uniqueness

6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chloro substituent enhances its antimicrobial activity and influences its reactivity in chemical reactions .

Biological Activity

6-(4-Chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects, supported by various research findings and case studies.

Chemical Structure

The compound is characterized by the presence of a pyridazine ring substituted with a 4-chlorophenyl group. Its molecular formula is C10H8ClN3OC_{10}H_{8}ClN_{3}O, and it features a keto group at position 3 of the pyridazine ring.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were reported to be in the range of 10-50 µg/mL, depending on the specific bacterial strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Salmonella typhi15
Bacillus subtilis25

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be approximately 12 µM and 15 µM, respectively .

Enzyme Inhibition

This compound has shown promising results as an inhibitor of various enzymes. Notably, it has been identified as a potent inhibitor of acetylcholinesterase (AChE) with an IC50 value of around 5 µM, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of the chlorophenyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets. Docking studies suggest that it binds effectively to active sites of enzymes and receptors, potentially altering their activity through competitive inhibition or allosteric modulation .

Case Studies

  • Antibacterial Screening : In a study conducted by Kumar et al. (2012), various derivatives of pyridazine were synthesized and screened for antibacterial activity. The study highlighted that compounds with electron-withdrawing groups, like the chlorophenyl moiety in this compound, exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
  • Anticancer Evaluation : Another research effort focused on evaluating the anticancer properties of this compound against multiple cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells, likely through the activation of caspase pathways, which are crucial for programmed cell death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-chlorophenyl)pyridazin-3(2H)-one and its derivatives?

  • Methodology : A widely used method involves condensation reactions between 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one and aldehyde derivatives in ethanol with sodium ethoxide. The product is acidified with HCl, filtered, and recrystallized in 90% ethanol . For advanced derivatives, microwave-assisted or ultrasound-assisted synthesis (e.g., using triazine intermediates) improves reaction efficiency and reduces environmental impact .

Q. How is structural characterization performed for this compound?

  • Techniques : X-ray crystallography is critical for determining molecular conformation and hydrogen-bonding patterns. For example, Hirshfeld surface analysis reveals intermolecular interactions (e.g., C–H⋯O and π–π stacking) that stabilize the crystal lattice . NMR spectroscopy (¹H and ¹³C) confirms substituent positions, with characteristic signals such as δ 7.90 ppm for chlorophenyl protons and δ 160.1 ppm for the carbonyl carbon .

Q. What pharmacological activities have been reported for this compound?

  • Findings : Derivatives exhibit antiproliferative effects in cancer cell lines, with IC₅₀ values <10 µM in some cases . The core structure has also been explored as a p38 MAP kinase inhibitor (e.g., AS1940477) and in irritable bowel syndrome treatment patents, highlighting its multi-target potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Approach : Compare substituent effects systematically. For example, replacing the 4-chlorophenyl group with a morpholine-substituted phenyl (C14H17N3O2) alters solubility and target affinity . Validate activity via dose-response assays and molecular docking to identify critical binding interactions .

Q. What strategies optimize the synthesis yield and purity of pyridazinone derivatives?

  • Optimization : Use green solvents (e.g., ethanol/water mixtures) to enhance recrystallization efficiency . For halogenated derivatives, employ palladium-catalyzed cross-coupling (e.g., Negishi coupling) with tri(2-furyl)phosphine ligands to improve regioselectivity .

Q. How are computational methods applied to predict ADMET properties?

  • In Silico Tools : Calculate physicochemical parameters (logP, polar surface area) and bioavailability scores using software like SwissADME. Tanimoto coefficient analysis compares structural similarity to known bioactive molecules, aiding in lead optimization .

Q. What safety protocols are essential for handling halogenated pyridazinones?

  • Guidelines : Avoid inhalation/ingestion; use PPE (gloves, goggles) during synthesis. Hazardous byproducts (e.g., HCl gas) require neutralization before disposal. Collaborate with certified waste management services for halogen-containing residues .

Q. How can heterocyclic functionalization enhance bioactivity?

  • Case Study : Introducing triazole or pyrimidine moieties (e.g., 6-Chloro-7-cyclobutyl-triazolo[4,3-b]pyridazine) improves metabolic stability and target specificity. Use Sonogashira or Suzuki-Miyaura couplings for regioselective modifications .

Q. What role does this compound play in multi-target drug design?

  • Rational Design : Its planar structure enables dual inhibition of kinases and GPCRs. For example, structural analogs with indole or naphthyl substituents (e.g., compound 6f/g) show synergistic effects in apoptosis pathways .

Q. How are intermolecular interactions analyzed to guide crystallography studies?

  • Hirshfeld Analysis : Quantify interaction contributions (e.g., 20% H⋯H, 15% C⋯O) to predict packing motifs. Hydrogen-bond acceptor/donor ratios influence solubility and polymorph stability .

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALBJPGFCUGLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351040
Record name 6-(4-chlorophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166-13-4
Record name 6-(4-chlorophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-(4-chlorophenyl)-4,5-dihydropyridazinone (11.75 g) and glacial acetic acid (100 ml) was added dropwise 3 ml of bromine and the mixture was heated at 60°-70° C. for 3 h. The resulting mixture was cooled and slowly poured into 400 ml of cold water. The resulting white solid was filtered and dried to yield 10.83 g (89%) of 6-(4-chlorophenyl)pyridazinone.
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Synthesis routes and methods II

Procedure details

A 283 g. portion of 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone (prepared as described in Example 1 of U.S. Pat. No. 3,689,652) is suspended in 2500 ml. of acetic acid at room temperature with stirring. A 227 g. (72.7 ml.) portion of bromine is dissolved in 300 ml. of acetic acid and 20% of this solution is added to the reaction mixture which is then heated on a steam bath until the bromine color disappears. The balance of the bromine solution is added portionwise, over a 1/2 hour period to the heated solution. The reaction mixture is heated for an additional hour and then poured into crushed ice. The resulting solid is recovered by filtration, washed with water and dried yielding an off-white solid, m.p. 269°-272° C., 6-(p-chlorophenyl)-3(2H)-pyridazinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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